molecular formula C34H70O2SSn B14692880 Isooctyl ((trioctylstannyl)thio)acetate CAS No. 26401-84-3

Isooctyl ((trioctylstannyl)thio)acetate

Cat. No.: B14692880
CAS No.: 26401-84-3
M. Wt: 661.7 g/mol
InChI Key: RVRHJEQVRABJHQ-UHFFFAOYSA-M
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Description

Isooctyl ((trioctylstannyl)thio)acetate (CAS 26896-31-1) is an organotin compound with the molecular formula C22H46O2SSn and a molecular weight of 509.38 g/mol . Structurally, it consists of a trioctylstannyl group (Sn(C8H17)3) bonded to a thioacetate moiety (CH3CO-S-) via an isooctyl ester chain. This compound is primarily used in industrial applications, including polymer stabilization and catalysis, due to its ability to act as a heat and light stabilizer in PVC and other plastics .

Properties

CAS No.

26401-84-3

Molecular Formula

C34H70O2SSn

Molecular Weight

661.7 g/mol

IUPAC Name

6-methylheptyl 2-trioctylstannylsulfanylacetate

InChI

InChI=1S/C10H20O2S.3C8H17.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-5-7-8-6-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-8H2,2H3;/q;;;;+1/p-1

InChI Key

RVRHJEQVRABJHQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Tri-n-octyltin Chloride and Thioacetic Acid

The most widely documented method involves the reaction of tri-n-octyltin chloride (C24H51ClSn) with thioacetic acid (C2H4O2S) under anhydrous conditions. This nucleophilic substitution leverages the electrophilicity of the tin atom in tri-n-octyltin chloride, which reacts with the thiolate anion (-S⁻) generated from thioacetic acid in the presence of a base such as triethylamine.

Reaction Equation:
$$
\text{Tri-n-octyltin chloride} + \text{Thioacetic acid} \xrightarrow{\text{Base, Solvent}} \text{Isooctyl ((trioctylstannyl)thio)acetate} + \text{HCl}
$$

The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 40–60°C, achieving yields of 70–85% after 6–12 hours. Excess thioacetic acid (1.2–1.5 equivalents) ensures complete conversion of the tin chloride.

Transesterification of Thioacetate Esters

An alternative route employs transesterification between a pre-formed thioacetate ester (e.g., methyl thioacetate) and trioctyltin hydroxide. This method avoids handling corrosive thioacetic acid directly and instead utilizes milder conditions:

Reaction Equation:
$$
\text{Methyl thioacetate} + \text{Trioctyltin hydroxide} \xrightarrow{\text{Acid Catalyst}} \text{Isooctyl ((trioctylstannyl)thio)acetate} + \text{Methanol}
$$

p-Toluenesulfonic acid (PTSA) or methanesulfonic acid (0.5–1 mol%) catalyzes the reaction at 80–100°C in toluene, yielding 65–75% product after 8–10 hours. The equilibrium-driven process benefits from continuous removal of methanol via distillation.

Mechanistic Elucidation of Key Reactions

Nucleophilic Attack in Tin-Thiolate Bond Formation

The nucleophilic substitution mechanism (Section 1.1) proceeds through a bimolecular transition state , where the thiolate anion attacks the electrophilic tin center in tri-n-octyltin chloride. Density functional theory (DFT) studies suggest that the tin’s empty 5p orbital facilitates this interaction, lowering the activation energy compared to analogous silicon or germanium compounds. The departure of the chloride leaving group completes the reaction, with proton transfer from the base stabilizing the intermediate.

Acid-Catalyzed Transesterification Dynamics

In transesterification (Section 1.2), the acid catalyst protonates the carbonyl oxygen of the thioacetate ester, rendering it more electrophilic. The trioctyltin hydroxide’s hydroxyl group then performs a nucleophilic attack, leading to tetrahedral intermediate formation. Subsequent collapse of the intermediate releases methanol and forms the tin-sulfur bond. Kinetic studies indicate first-order dependence on both the tin hydroxide and ester concentrations.

Process Optimization and Scalability

Solvent and Temperature Effects

Solvent selection critically influences reaction efficiency:

  • Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in substitution reactions but may require higher temperatures.
  • Non-polar solvents (e.g., toluene) favor transesterification by enabling azeotropic removal of byproducts.
Parameter Nucleophilic Substitution Transesterification
Temperature Range 40–60°C 80–100°C
Solvent THF/DCM Toluene
Catalyst Triethylamine PTSA
Yield 70–85% 65–75%

Comparative Analysis with Related Organotin Compounds

Isooctyl ((trioctylstannyl)thio)acetate’s synthesis shares similarities with other organotin derivatives but diverges in functional group compatibility:

Compound Key Difference Typical Application
Tri-n-octyltin chloride Lacks thioacetate group; higher toxicity Biocides
Dioctyltin dilaurate Contains ester groups; lower thermal stability PVC stabilizers
Octyltin trichloride Higher reactivity; unsuitable for pharmaceuticals Organic synthesis

The thioacetate moiety in Isooctyl ((trioctylstannyl)thio)acetate enhances its ligand properties , enabling coordination to metal centers in catalytic systems.

Chemical Reactions Analysis

Types of Reactions

Isooctyl ((trioctylstannyl)thio)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other reduced sulfur compounds.

    Substitution: The trioctylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of isooctyl ((trioctylstannyl)thio)acetate.

Scientific Research Applications

Isooctyl ((trioctylstannyl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological thiol groups.

    Industry: Isooctyl ((trioctylstannyl)thio)acetate is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of isooctyl ((trioctylstannyl)thio)acetate involves the interaction of the trioctylstannyl group with various molecular targets. The compound can form covalent bonds with thiol groups in proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is mediated by the electrophilic nature of the trioctylstannyl group, which can react with nucleophilic thiol groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin thioacetates and related esters share structural similarities but differ in alkyl/aryl substituents, toxicity profiles, and applications. Below is a detailed comparison:

Table 1: Key Properties of Isooctyl ((Trioctylstannyl)thio)acetate and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Toxicity (Oral LD50) Applications
Isooctyl ((Trioctylstannyl)thio)acetate 26896-31-1 C22H46O2SSn 509.38 Trioctyltin, thioacetate, isooctyl ester 26,550 mg/kg (rat) Polymer stabilizer, catalyst
2-Ethylhexyl [(Butylthioxostannyl)thio]acetate 26821-65-8 C14H28O2S2Sn 411.21 Butyltin, thioxostannyl, 2-ethylhexyl ester Not reported Intermediate in lubricant additives
Triisooctyl 2,2',2''-[(Methylstannylidyne)tris(thio)]triacetate 54849-38-6 C31H60O6S3Sn 708.62 Methyltin, tris-thioacetate, isooctyl ester Not reported PVC stabilizer, low-toxicity alternative
Ethyl Thioacetate 625-60-5 C4H8OS 104.17 Simple thioester (no tin) Irritant (skin/eyes) Solvent, flavoring agent
Octyl 2-((4-Nitrophenyl)thio)acetate N/A C16H23NO4S 325.42 Arylthioacetate, octyl ester Not reported Pharmaceutical intermediate

Structural and Functional Differences

Tin Coordination: The trioctylstannyl group in the target compound enhances thermal stability compared to non-tin analogues like ethyl thioacetate .

Ester Chain Flexibility: Isooctyl and 2-ethylhexyl esters improve solubility in non-polar matrices (e.g., plastics), whereas shorter chains (e.g., ethyl thioacetate) favor volatile applications .

Toxicity: Tin-free thioacetates (e.g., ethyl thioacetate) pose lower environmental risks but lack the stabilizing efficacy of organotin compounds . Trioctyltin derivatives, while effective stabilizers, face regulatory restrictions due to persistent toxicity concerns .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Isooctyl ((trioctylstannyl)thio)acetate, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for structural elucidation, particularly to confirm the presence of the trioctylstannyl group and thioacetate moiety . Infrared (IR) spectroscopy can identify the C=O and S–C=O vibrational bands, while mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Cross-referencing with thermodynamic databases (e.g., NIST) ensures accurate peak assignments for thioacetate derivatives .

Q. How can researchers mitigate toxicity risks during the synthesis of Isooctyl ((trioctylstannyl)thio)acetate?

  • Methodological Answer : Organotin compounds are highly toxic; thus, synthesis must occur in fume hoods with sealed reaction systems. Use gloveboxes for handling air-sensitive reagents, and employ personal protective equipment (PPE) compliant with OSHA standards. Waste disposal should follow protocols for heavy metal contaminants, as outlined in safety data sheets for analogous compounds .

Q. What solvent systems are optimal for the purification of Isooctyl ((trioctylstannyl)thio)acetate, given its hydrophobic nature?

  • Methodological Answer : Due to its long alkyl chains, column chromatography using non-polar solvents (e.g., hexane/ethyl acetate gradients) is effective. Alternatively, recrystallization in tert-butyl methyl ether (MTBE) can yield high-purity crystals. Monitor polarity using thin-layer chromatography (TLC) with iodine staining for visualization .

Advanced Research Questions

Q. What strategies are effective in elucidating the reaction mechanisms of Isooctyl ((trioctylstannyl)thio)acetate in cross-coupling catalysis?

  • Methodological Answer : Isotopic labeling (e.g., deuterated substrates or ¹¹⁹Sn-enriched reagents) combined with kinetic isotope effect (KIE) studies can clarify bond-breaking steps. Computational modeling (DFT calculations) paired with in situ NMR or X-ray absorption spectroscopy (XAS) provides insights into intermediate species and transition states .

Q. How can discrepancies in literature regarding the catalytic efficiency of organotin thioacetates be resolved?

  • Methodological Answer : Systematic replication under controlled conditions (temperature, solvent purity, catalyst loading) is essential. Use standardized benchmarking reactions (e.g., Stille coupling) to compare turnover numbers (TONs). Meta-analyses of published data should account for variables like substrate scope and experimental error margins .

Q. What experimental designs are suitable for studying the hydrolytic stability of Isooctyl ((trioctylstannyl)thio)acetate in aqueous environments?

  • Methodological Answer : Conduct pH-dependent stability assays using buffered solutions (pH 3–10) with HPLC monitoring. Accelerated aging studies under elevated temperatures (Arrhenius analysis) can predict degradation pathways. Pair with ¹¹⁹Sn NMR to detect hydrolysis byproducts like trioctyltin oxides .

Q. How can the biological activity of Isooctyl ((trioctylstannyl)thio)acetate be evaluated while addressing its potential cytotoxicity?

  • Methodological Answer : Use in vitro cell viability assays (e.g., MTT or resazurin) with human cell lines (e.g., HEK293 or HepG2) to establish IC₅₀ values. Compare with structurally similar compounds (e.g., thioacetic acid derivatives) to isolate structure-activity relationships. Include positive controls (e.g., cisplatin) and validate results across multiple replicates .

Data Contradiction and Validation

Q. When conflicting data arise about the thermal decomposition of Isooctyl ((trioctylstannyl)thio)acetate, what analytical approaches validate findings?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products. Reproduce experiments in inert (N₂) and oxidative (air) atmospheres to assess environmental impacts. Cross-validate with differential scanning calorimetry (DSC) to confirm exothermic/endothermic events .

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